(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol
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Overview
Description
(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound with the molecular formula C9H9ClN2O. This compound belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications.
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various targets, leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been shown to interact with various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives have been shown to have a wide range of biological activities, suggesting they can have diverse effects at the molecular and cellular level .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with formaldehyde and formic acid under acidic conditions to form the benzimidazole ring. The resulting intermediate is then methylated using methyl iodide to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.
Major Products Formed
Oxidation: Formation of (6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanone.
Reduction: Formation of 1-methyl-1H-benzo[d]imidazol-2-yl)methanol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and cancer.
Industry: Used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but lacks the chlorine atom.
(6-Chloro-1H-benzo[d]imidazol-2-yl)methanol: Similar structure but lacks the methyl group.
Uniqueness
(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol is unique due to the presence of both the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Properties
IUPAC Name |
(6-chloro-1-methylbenzimidazol-2-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-4,13H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JICWCEVJVKHWKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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